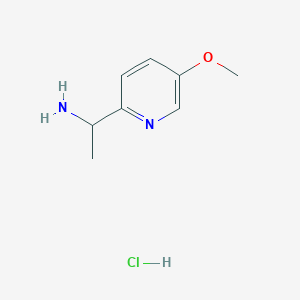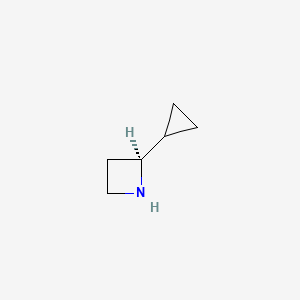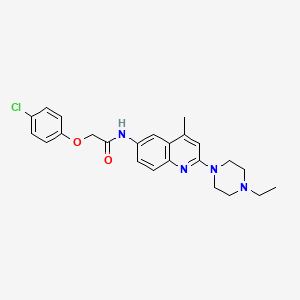![molecular formula C21H35N3O B14796085 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzyl and isopropyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that optimize yield and purity. Techniques such as catalytic hydrogenation and Sonogashira cross-coupling reactions can be employed to achieve efficient synthesis . These methods are chosen for their ability to produce large quantities of the compound while maintaining high standards of quality control.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as specific temperature and pressure settings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, further diversifying the compound’s chemical profile.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a cholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, its unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine . These compounds share structural similarities, such as the presence of a piperidine ring, but differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential for use in various therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C21H35N3O |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-10-12-23(13-11-19)14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,10-15,22H2,1-4H3 |
InChI-Schlüssel |
BSZDKXLRQPDDIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)

![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)


![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)


![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)
